molecular formula C19H16N2O4S B2564235 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide CAS No. 1203275-87-9

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Cat. No. B2564235
M. Wt: 368.41
InChI Key: FGWGVDKPINZNGZ-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide” is a complex organic molecule. It contains a benzodioxole moiety, an isoquinoline moiety, and an acetamide moiety, connected by a thioether linkage .


Molecular Structure Analysis

The benzodioxole and isoquinoline moieties are aromatic, which may contribute to the compound’s stability. The thioether linkage could potentially be a site of reactivity .

Scientific Research Applications

Antitumor Activity

Several studies have focused on the synthesis and evaluation of compounds for their antitumor activities. For instance, novel quinazolinone derivatives have shown significant broad-spectrum antitumor activity, with some compounds exhibiting potent activity against CNS, renal, and breast cancer cell lines, as well as leukemia cell lines (Al-Suwaidan et al., 2016). Additionally, compounds derived from benzodifuranyl, oxadiazepines, and thiazolopyrimidines have been synthesized and shown to have cyclooxygenase inhibition properties, along with analgesic and anti-inflammatory activities, which could be beneficial in cancer treatment (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research into the synthesis of novel acetamide derivatives containing quinoline linkage has demonstrated potent antibacterial agents against a range of microorganisms (Bhoi et al., 2015). This suggests the potential application of similar compounds in addressing antibiotic resistance issues.

Anti-inflammatory and Psychotropic Activity

New N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have been synthesized and found to possess significant anti-inflammatory and psychotropic activities. These compounds have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability, and some even demonstrate antimicrobial action (Zablotskaya et al., 2013).

Siderophore Activity

The synthesis and siderophore activity of albomycin-like peptides derived from key constituents have been investigated, highlighting the role of these compounds in microbial iron-transport systems (Dolence et al., 1991). This research underlines the potential application of similar acetamide derivatives in enhancing the bioavailability of iron, crucial for agricultural and medical applications.

Future Directions

Further studies could focus on the synthesis, characterization, and potential applications of this compound. Its complex structure suggests that it could have interesting biological activity, making it a potential candidate for drug discovery .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-15-4-2-3-14-13(15)7-8-20-19(14)26-10-18(22)21-12-5-6-16-17(9-12)25-11-24-16/h2-9H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWGVDKPINZNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

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